molecular formula C₂₃H₃₆N₆O₅S B130671 21S-Argatroban CAS No. 121785-72-6

21S-Argatroban

Cat. No. B130671
CAS RN: 121785-72-6
M. Wt: 508.6 g/mol
InChI Key: KXNPVXPOPUZYGB-MXSMSXNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

21S-Argatroban is a synthetic antithrombotic agent used in the treatment of heparin-induced thrombocytopenia (HIT) and for anticoagulation in patients undergoing percutaneous coronary intervention (PCI). It is a direct thrombin inhibitor that binds reversibly to thrombin, preventing blood clot formation. Argatroban is composed of a dipeptide between (2R,4R)-4-methyl-2-piperidine carboxylic acid and L-arginine, linked to a 3-methyltetrahydroquinoline sulfonyl group. The drug is typically administered as a mixture of C-21-diastereoisomers, with the 21S form being one of the two epimers .

Synthesis Analysis

The synthesis of enantiomerically pure 21S-Argatroban involves a chemoenzymatic process. This method allows for the separation of the (21R)- and (21S)-argatroban diastereoisomers. The synthesis starts with a biocatalytic transformation that yields the (S)-synthon, which is then used to produce the 21S-Argatroban. This approach is significant as it provides a pathway to obtain the individual diastereoisomers, which could be beneficial for developing drugs with improved specificity and reduced side effects .

Molecular Structure Analysis

The molecular structure of 21S-Argatroban has been extensively studied through crystallographic and spectroscopic methods. The detailed structural analysis of the separated 21R and 21S-diastereoisomers has been conducted to understand their different activities and aqueous solubilities. The investigations included a modeling study focusing on the tetrahydroquinoline system's conformation, which is influenced by the configuration at C21. The preferred conformation of the tetrahydroquinoline system plays a crucial role in the drug's pharmacological properties .

Chemical Reactions Analysis

The chemical behavior of 21S-Argatroban, particularly its interaction with thrombin, is central to its anticoagulant function. As a thrombin inhibitor, 21S-Argatroban forms a reversible noncovalent bond with thrombin, inhibiting its ability to convert fibrinogen to fibrin, which is a key step in the clotting cascade. The specific interactions and binding sites have been elucidated through various studies, providing insights into the drug's mechanism of action .

Physical and Chemical Properties Analysis

The physical and chemical properties of 21S-Argatroban, such as solubility, stability, and NMR spectral data, have been characterized to facilitate its use in clinical settings. Complete 1H and 13C NMR assignments for the 21S-diastereomer have been reported, which are crucial for determining the diastereomeric composition of argatroban preparations. These properties are essential for quality control and ensuring the efficacy of the drug in therapeutic applications .

Scientific Research Applications

Crystallographic and Spectroscopic Analysis

Argatroban, a thrombin inhibitor, is used as an anticoagulant for heparin-induced thrombocytopenia (HIT) patients. The drug, a mixture of 21R and 21S-diastereoisomers, has been analyzed for structural differences between these isomers to understand their differing activities and solubility. This investigation is crucial for the development of individual diastereoisomers (Ferraboschi et al., 2013).

Nuclear Magnetic Resonance (NMR) Studies

Complete 1H and 13C NMR assignments for the (21R)‐ and (21S)‐argatroban diastereomers were reported. This study provided crucial insights for accurately measuring the diastereomeric composition of argatroban, contributing to a better understanding of its pharmacological profile (Colombo et al., 2008).

Chemoenzymatic Synthesis

Research on the enantiomerically pure 1,2,3,4-tetrahydroquinoline moiety of argatroban has been conducted. By using biocatalytic transformation, researchers obtained pure (R)- and (S)-synthons, which are crucial for synthesizing separate (21R) and (21S) argatroban. This study contributes to the field of synthetic antithrombotic drug development (Ferraboschi et al., 2013).

Pharmacokinetics in Renal and Hepatic Failure

A study conducted in rats explored the pharmacokinetics of argatroban, particularly focusing on its behavior in conditions of renal and hepatic failure. The findings suggest possible alterations in the drug's behavior under these conditions, which can inform its clinical use (López & Nowak, 2008).

Stroke Treatment Studies

Argatroban has been investigated as a potential treatment in stroke, particularly as an adjunct to tissue-type plasminogen activator in ischemic stroke due to proximal intracranial occlusion. This study provides insights into its safety and potential effectiveness in stroke treatment (Barreto et al., 2012).

Quantitative Analysis Methods

Research has been conducted to establish methods for the quantitative analysis of argatroban, such as RP-HPLC. These methods are essential for ensuring the quality and consistency of argatroban in clinical settings (Zi-dong, 2013).

Mechanism of Action

Target of Action

21S-Argatroban is a synthetic direct thrombin inhibitor . Its primary target is thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in blood clotting by converting fibrinogen into fibrin, which forms the structural basis of a blood clot .

Mode of Action

21S-Argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions . It binds directly and reversibly to the active site of thrombin, thereby inhibiting its action . This interaction prevents thrombin from catalyzing the conversion of fibrinogen to fibrin, thus inhibiting blood clot formation .

Biochemical Pathways

By inhibiting thrombin, 21S-Argatroban affects several biochemical pathways. It inhibits the activation of coagulation factors V, VIII, and XIII, which are essential for blood clotting . It also inhibits the activation of protein C, an anticoagulant that degrades activated coagulation factors Va and VIIIa . Furthermore, it prevents platelet aggregation, a process that contributes to clot formation .

Pharmacokinetics

The pharmacokinetics of 21S-Argatroban are well described by a two-compartment model with first-order elimination . The mean clearance, steady-state volume of distribution, and half-life values are 4.7 ml/minute/kg, 179.5 ml/kg, and 46.2 minutes, respectively . These properties influence the bioavailability of the drug and its anticoagulant effects .

Result of Action

The inhibition of thrombin by 21S-Argatroban results in anticoagulant effects, preventing the formation of thrombi . It is used for the prevention and treatment of thrombosis related to heparin use . It has been shown to normalize platelet count in patients with heparin-induced thrombocytopenia (HIT) and prevent the formation of thrombi .

Action Environment

The action of 21S-Argatroban can be influenced by various environmental factors. For instance, in patients with hepatic impairment, the clearance of 21S-Argatroban is significantly reduced, leading to increased exposure to the drug . Therefore, dose adjustments are recommended in these patients

Safety and Hazards

Argatroban infusion may be an effective and safe therapeutic option to improve functional outcomes of stroke patients . It did not increase the risk of symptomatic intracerebral hemorrhage, asymptomatic intracranial hemorrhage, gastrointestinal bleeding, major systemic hemorrhage, and mortality, except minor systemic hemorrhage .

Future Directions

Argatroban has proven efficacy and safety for prophylaxis and treatment of patients with thrombosis associated with heparin-induced thrombocytopenia (HIT), and for percutaneous coronary intervention in HIT and non-HIT patients . Pilot studies suggest that further investigations to establish the use of argatroban in ischemic stroke, acute coronary syndrome, hemodialysis, blood oxygenation, off-pump cardiac surgery and other clinical indications are warranted .

properties

IUPAC Name

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15+,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNPVXPOPUZYGB-MXSMSXNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@H](C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21S-Argatroban

CAS RN

121785-72-6
Record name 21S-Argatroban
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121785726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 121785-72-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARGATROBAN ANHYDROUS, (21S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YBM839JAC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21S-Argatroban
Reactant of Route 2
21S-Argatroban
Reactant of Route 3
21S-Argatroban
Reactant of Route 4
21S-Argatroban
Reactant of Route 5
21S-Argatroban
Reactant of Route 6
21S-Argatroban

Q & A

Q1: What is the mechanism of action of 21S-Argatroban and how does its chirality influence this?

A1: 21S-Argatroban is a potent and highly selective inhibitor of thrombin, a key enzyme in the coagulation cascade. [] While the exact mechanism is not discussed in the provided papers, Argatroban is known to bind directly to the active site of thrombin, preventing the cleavage of fibrinogen to fibrin and thus inhibiting clot formation. The chirality at the 21st carbon atom is crucial for its activity. [, ] The (21R) and (21S) diastereomers of Argatroban exhibit different pharmacological profiles, with the (21R)-isomer being significantly less potent. []

Q2: How can researchers differentiate between the (21R) and (21S) diastereomers of Argatroban?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy provides a reliable method for distinguishing the (21R) and (21S) diastereomers of Argatroban. The complete 1H and 13C NMR assignments for both diastereomers have been reported, revealing distinct chemical shifts that allow for their identification and quantification. [] This is particularly useful for determining the diastereomeric composition of synthesized Argatroban.

Q3: How can the 1,2,3,4-tetrahydroquinoline moiety be incorporated into the synthesis of Argatroban enantiomers?

A3: Research has demonstrated the chemoenzymatic synthesis of enantiomerically pure (3R) and (3S)-methyl-1,2,3,4-tetrahydroquinoline. [] These compounds serve as valuable chiral synthons for preparing diastereomerically pure (21R)- and (21S)-Argatroban and their analogs. This approach allows for controlled synthesis of the desired Argatroban diastereomer, which is crucial given their different pharmacological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.